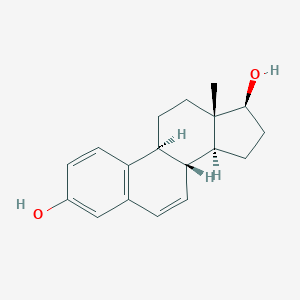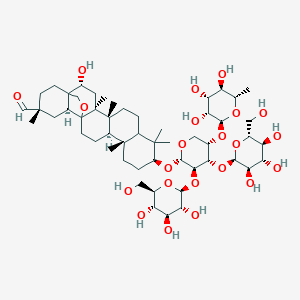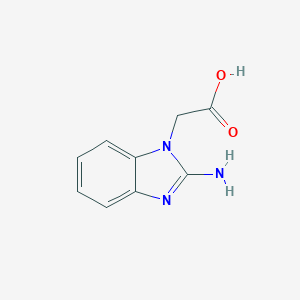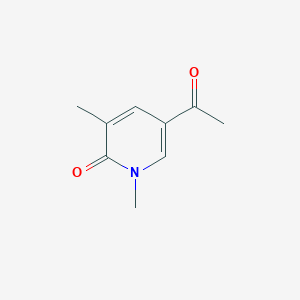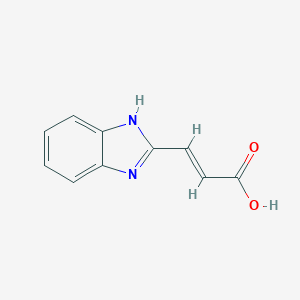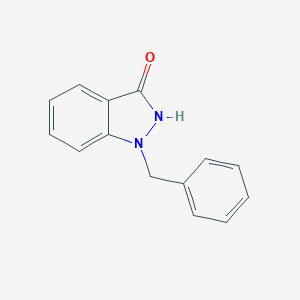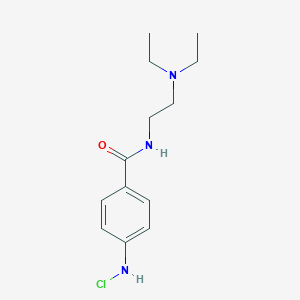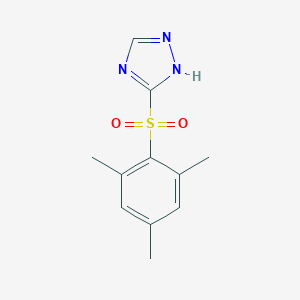
3-メシチルスルホニル-1H-1,2,4-トリアゾール
概要
説明
3-(Mesitylsulfonyl)-1H-1,2,4-triazole is a chemical compound known for its unique structure and properties. It is a derivative of 1,2,4-triazole, a five-membered ring containing three nitrogen atoms. The mesitylsulfonyl group attached to the triazole ring enhances its reactivity and makes it a valuable compound in various chemical reactions and applications.
科学的研究の応用
3-(Mesitylsulfonyl)-1H-1,2,4-triazole has numerous applications in scientific research:
作用機序
Target of Action
3-Mesitylsulfonyl-1H-1,2,4-triazole is primarily used as a condensing reagent in the synthesis of oligonucleotides . The primary targets of this compound are the nucleotide sequences that are being synthesized.
Mode of Action
The compound acts as a coupling reagent, facilitating the formation of phosphotriester bonds between nucleotides in the synthesis of oligonucleotides . This interaction results in the formation of the desired oligonucleotide sequence.
Biochemical Pathways
The compound is involved in the phosphotriester method of oligonucleotide synthesis . This method involves the stepwise addition of nucleotides to a growing chain, with each addition facilitated by the action of 3-Mesitylsulfonyl-1H-1,2,4-triazole. The downstream effects include the successful synthesis of the desired oligonucleotide sequence.
Result of Action
The result of the compound’s action is the successful synthesis of the desired oligonucleotide sequence . This can be used for a variety of purposes, including the study of genetic sequences, the production of synthetic genes, and the development of new pharmaceuticals.
Action Environment
The efficacy and stability of 3-Mesitylsulfonyl-1H-1,2,4-triazole are influenced by various environmental factors. These include the temperature and pH of the reaction environment, as well as the presence of other reagents. For example, the compound is typically stored at −20°C to maintain its stability .
生化学分析
Biochemical Properties
The biochemical properties of 3-Mesitylsulfonyl-1H-1,2,4-triazole are largely defined by its role in oligonucleotide synthesis. It interacts with various enzymes and proteins involved in this process, facilitating the formation of phosphotriester bonds . The exact nature of these interactions is complex and depends on the specific conditions of the reaction.
Cellular Effects
The effects of 3-Mesitylsulfonyl-1H-1,2,4-triazole on cells are primarily related to its role in oligonucleotide synthesis. By facilitating the formation of phosphotriester bonds, it can influence cellular processes such as gene expression and cell signaling pathways. The specific effects can vary depending on the context and the specific oligonucleotides being synthesized .
Molecular Mechanism
At the molecular level, 3-Mesitylsulfonyl-1H-1,2,4-triazole acts as a coupling reagent, facilitating the formation of phosphotriester bonds in the synthesis of oligonucleotides . This involves binding interactions with the biomolecules involved in the reaction, as well as potential effects on enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Mesitylsulfonyl-1H-1,2,4-triazole can change over time. This can be related to factors such as the stability of the compound, its degradation over time, and any long-term effects on cellular function observed in in vitro or in vivo studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Mesitylsulfonyl)-1H-1,2,4-triazole typically involves the reaction of mesitylene with sulfonyl chloride to form mesitylsulfonyl chloride. This intermediate is then reacted with 1H-1,2,4-triazole under specific conditions to yield the desired compound. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of 3-(Mesitylsulfonyl)-1H-1,2,4-triazole follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and high yield. The purification process may include recrystallization or chromatography to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
3-(Mesitylsulfonyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The triazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents like ethanol or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3-(Mesitylsulfonyl)-1H-1,2,4-triazole typically yields sulfone derivatives, while reduction can produce sulfides .
類似化合物との比較
Similar Compounds
1,2,4-Triazole: The parent compound, which lacks the mesitylsulfonyl group.
1,2,3-Triazole: A similar triazole compound with a different nitrogen arrangement.
Mesitylene: The aromatic hydrocarbon from which the mesitylsulfonyl group is derived.
Uniqueness
3-(Mesitylsulfonyl)-1H-1,2,4-triazole is unique due to the presence of the mesitylsulfonyl group, which enhances its reactivity and makes it suitable for a wide range of applications. This group also imparts specific chemical properties that are not present in other triazole derivatives .
特性
IUPAC Name |
5-(2,4,6-trimethylphenyl)sulfonyl-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-7-4-8(2)10(9(3)5-7)17(15,16)11-12-6-13-14-11/h4-6H,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGFGTDJASNJAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=NC=NN2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30591198 | |
| Record name | 5-(2,4,6-Trimethylbenzene-1-sulfonyl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30591198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149591-20-8 | |
| Record name | 5-(2,4,6-Trimethylbenzene-1-sulfonyl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30591198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


